N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-16-7-13-19(14-8-16)24-15-5-6-20(23)21-17-9-11-18(12-10-17)22(2)3/h7-14H,4-6,15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWRXHBRCIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethylphenol in the presence of a base to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Differences
Pharmacological and Physicochemical Comparisons
- Hydrophilicity/Lipophilicity Balance: The target compound’s dimethylamino group enhances water solubility, while the ethylphenoxy moiety contributes to membrane permeability. The tert-butylphenoxy analog () exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The trifluoromethyl group in ND-8 () introduces strong electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in target proteins .
Metabolic Stability :
Biological Activity
N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide is a compound that exhibits notable biological activity, primarily recognized for its role as a local anesthetic. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O2
- Molecular Weight : Approximately 286.41 g/mol
- Structural Features : The compound features a butanamide backbone with a dimethylamino group and an ethylphenoxy moiety, which are crucial for its biological activity.
This compound primarily functions as a local anesthetic through the following mechanism:
- Sodium Channel Blockade : It inhibits voltage-gated sodium channels in neuronal membranes, preventing the propagation of action potentials. This blockade is essential for its application in pain management during surgical procedures.
| Mechanism | Description |
|---|---|
| Sodium Channel Blockade | Inhibition of voltage-gated sodium channels |
| Result | Prevention of nerve impulse transmission |
Biological Activity
The compound not only serves as a local anesthetic but also shows potential anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, which could enhance its therapeutic profile in pain management and inflammatory conditions.
Case Studies and Research Findings
-
Local Anesthetic Efficacy :
- A study demonstrated that this compound effectively reduced pain sensation in animal models, comparable to established local anesthetics like lidocaine.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The synthetic routes are optimized to yield high purity for biological testing.
Table 2: Synthetic Pathways
| Step | Description |
|---|---|
| Precursor Selection | Use of 4-(dimethylamino)benzaldehyde |
| Reaction Conditions | Base-catalyzed reaction with 4-ethylphenol |
| Final Product | This compound |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, influencing their pharmacological profiles:
Table 3: Comparison with Similar Compounds
| Compound Name | Main Activity | Structural Features |
|---|---|---|
| Lidocaine | Local Anesthetic | Amide linkage, aromatic ring |
| Bupivacaine | Long-lasting Anesthetic | Butyrophenone structure |
| Ropivacaine | S-enantiomer with less cardiotoxicity | Piperidine moiety |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves a multi-step approach. For example, coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical for amide bond formation between intermediates such as 4-(4-ethylphenoxy)butanoic acid and 4-(dimethylamino)aniline. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), controlling temperature (20–25°C), and using tertiary amines (e.g., DIPEA) to neutralize acid byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, with peaks corresponding to the dimethylamino group (δ ~2.8–3.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion verification. High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is recommended for assessing purity (>95%) .
Advanced Research Questions
Q. How can polymorphic variations in related compounds affect pharmacological properties, and what analytical methods are used to characterize these forms?
- Methodological Answer : Polymorphism can alter solubility, bioavailability, and stability. X-ray diffraction (XRD) is used to determine crystal lattice parameters, while differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points, glass transitions). For instance, crystalline forms of structurally similar compounds (e.g., furopyrimidine derivatives) show distinct dissolution profiles, impacting in vivo efficacy. Accelerated stability studies under varying humidity/temperature conditions are critical for preclinical evaluation .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting anticancer activity?
- Methodological Answer : SAR studies should systematically modify functional groups (e.g., replacing the ethylphenoxy moiety with halogenated analogs) and assess bioactivity via in vitro assays. For example, cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, combined with molecular docking to predict binding affinity to targets like topoisomerase II. Parallel evaluation of metabolic stability in liver microsomes ensures pharmacokinetic relevance .
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time). To address this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
